![molecular formula C8H7N3O2 B13114502 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine CAS No. 65275-84-5](/img/structure/B13114502.png)
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The compound’s structure includes a cyclopenta ring fused with a pyridazine ring, with methyl and nitro substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a nitro-substituted reagent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include amino derivatives, oxides, and halogenated compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2H-cyclopenta[d]pyridazine: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitro-2H-cyclopenta[d]pyridazine: Lacks the methyl group, affecting its physicochemical properties and biological activity.
Uniqueness
The combination of these groups enhances its versatility in various chemical reactions and research applications .
Eigenschaften
CAS-Nummer |
65275-84-5 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-methyl-7-nitrocyclopenta[d]pyridazine |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-2-3-8(11(12)13)7(6)4-9-10/h2-5H,1H3 |
InChI-Schlüssel |
PQYAAMZKMHWWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=CC(=C2C=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


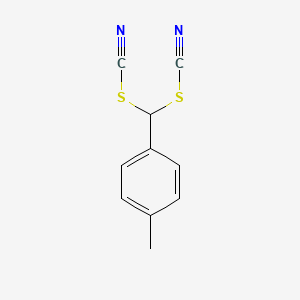
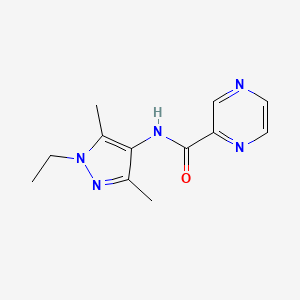
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
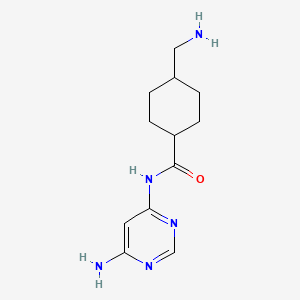
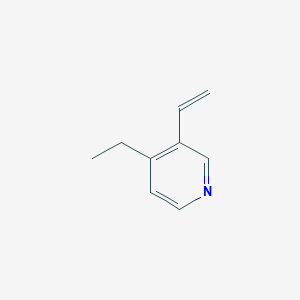


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
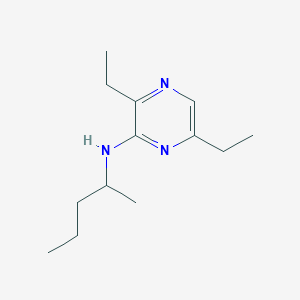

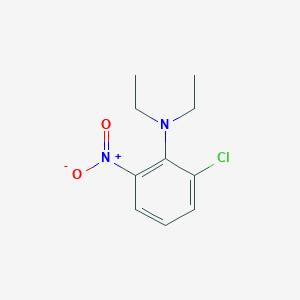
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
